molecular formula H2O9S2Zr B3261796 Zirconium(IV) sulfate hydrate CAS No. 34806-73-0

Zirconium(IV) sulfate hydrate

Cat. No.: B3261796
CAS No.: 34806-73-0
M. Wt: 301.4 g/mol
InChI Key: UXRMCZYAVOHQNB-UHFFFAOYSA-J
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Description

Zirconium(IV) sulfate hydrate is a family of inorganic salts with the formula Zr(SO4)2·xH2O where x = 0, 4, 5, 7 . They are white or colorless solids that are soluble in water . The molecular weight of the anhydrous basis is 283.35 .


Synthesis Analysis

Zirconium sulfate is prepared by the action of sulfuric acid on zirconium oxide . The reaction is as follows: ZrO2 + 2 H2SO4 + H2O → Zr(SO4)2(H2O)x .


Molecular Structure Analysis

The compounds adopt complex structures featuring 7- and 8-coordinated Zr centers . Both water and sulfate serve as ligands . The linear formula is Zr(SO4)2·xH2O .


Chemical Reactions Analysis

This compound can react with other compounds to form different products. For example, it can react with ZrSiO4, CaO, and MgO to form ZrO2 and CaMgSiO4 .


Physical and Chemical Properties Analysis

This compound is a white crystalline solid with a relative density of 3.22 at 16 °C . It is soluble in water . When heated to 135-160 °C, it loses three molecules of crystal water. When it is higher than 450 °C, it loses all the crystal water .

Scientific Research Applications

  • Catalysis Applications : Zirconium(IV) sulfate hydrate, when modified with anions such as sulfate ions, forms a highly acidic catalyst suitable for industrial processes. This includes reactions like hydrocarbon isomerization, methanol conversion, alkylation, and more (Yadav & Nair, 1999).

  • Chemical Structure Studies : The hydrated zirconium(IV) and hafnium(IV) ions have a distinct structure in aqueous solutions, characterized by their strong tendency to hydrolyze. Their structure has been determined using techniques like crystallography and EXAFS (Hagfeldt, Kessler, & Persson, 2004).

  • Sorption and Recovery : this compound plays a role in the sorption recovery of sulfate complexes, with studies considering factors like temperature, sorbent grain size, and solution acidity (Abovskaya et al., 2006).

  • Solid Acid Catalysts for Esterification : Zirconium sulfate supported on molecular sieves has been used as a solid acid catalyst for esterification reactions, demonstrating the influence of calcination temperature on its acidic properties and catalytic activity (Xu, Ma, & Cheng, 2014).

  • Water Treatment Applications : Zirconium(IV) loaded fibrous adsorbents have been investigated for trace phosphate removal from water, exhibiting high selectivity and effectiveness in wastewater treatment to prevent eutrophication (Awual et al., 2011).

  • Superacidic Properties : Studies have explored the superacidic nature of sulfated zirconia, arising from the presence of isolated bisulfate groups and strong adjacent Lewis acid sites, which are crucial in various chemical reactions (Clearfield, Serrette, & Khazi-Syed, 1994).

Mechanism of Action

Safety and Hazards

Zirconium(IV) sulfate hydrate is corrosive and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Zirconium and its compounds have unique physicochemical properties that account for their application in engineering and science . Zirconium(IV) sulfate hydrate, as a Zirconium compound, may also find new applications in these fields in the future.

Properties

IUPAC Name

zirconium(4+);disulfate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H2O4S.H2O.Zr/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);1H2;/q;;;+4/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRMCZYAVOHQNB-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O9S2Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049824
Record name Zirconium(IV) sulfate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34806-73-0
Record name Zirconium(IV) sulfate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zirconium(IV) sulfate hydrate
Reactant of Route 2
Zirconium(IV) sulfate hydrate
Reactant of Route 3
Zirconium(IV) sulfate hydrate
Reactant of Route 4
Zirconium(IV) sulfate hydrate
Reactant of Route 5
Zirconium(IV) sulfate hydrate
Reactant of Route 6
Zirconium(IV) sulfate hydrate

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